molecular formula C22H34N6O B3794287 1-[5-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol

1-[5-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol

Cat. No.: B3794287
M. Wt: 398.5 g/mol
InChI Key: YNXQMFOMGUMPJM-UHFFFAOYSA-N
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Description

1-[5-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a quinazoline core, a piperidine ring, and a pyrazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of 1-ethyl-3-methylpyrazole with appropriate reagents under controlled conditions.

    Quinazoline Core Construction: The quinazoline core is constructed through a series of cyclization reactions involving suitable precursors.

    Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the pyrazole, quinazoline, and piperidine fragments under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced catalysts, and automated reaction systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[5-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

1-[5-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[5-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-[5-[(1-methyl-3-phenylpyrazol-4-yl)methylamino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol
  • 1-[5-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-methanol

Uniqueness

1-[5-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol stands out due to its unique combination of structural features, which contribute to its distinct biological and pharmacological properties. The presence of the pyrazole, quinazoline, and piperidine moieties in a single molecule provides a versatile scaffold for further modifications and optimization in drug development and other applications.

Properties

IUPAC Name

1-[5-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N6O/c1-5-28-14-16(15(2)26-28)12-23-19-10-22(3,4)11-20-18(19)13-24-21(25-20)27-8-6-17(29)7-9-27/h13-14,17,19,23,29H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXQMFOMGUMPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2CC(CC3=NC(=NC=C23)N4CCC(CC4)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-[5-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol
Reactant of Route 3
1-[5-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol
Reactant of Route 4
1-[5-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol
Reactant of Route 5
1-[5-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-[5-[(1-ethyl-3-methylpyrazol-4-yl)methylamino]-7,7-dimethyl-6,8-dihydro-5H-quinazolin-2-yl]piperidin-4-ol

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